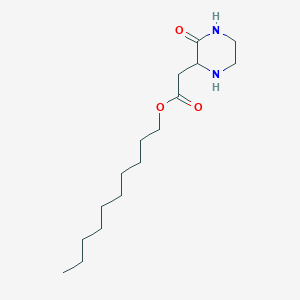

Decyl 2-(3-oxo-2-piperazinyl)acetate

Descripción

Significance of Piperazine-Containing Scaffolds in Modern Chemical Biology and Drug Discovery Research

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and approved pharmaceuticals. tandfonline.comnih.govtandfonline.com Its significance stems from several key characteristics:

Structural Versatility: The piperazine core is conformationally flexible and can be readily substituted at its nitrogen and carbon atoms, allowing for the precise spatial arrangement of pharmacophoric groups. tandfonline.combenthamdirect.com

Physicochemical Properties: As a water-soluble and basic heterocycle, the piperazine moiety can be used to modulate the physicochemical properties of a molecule, such as solubility and basicity, which are critical for improving pharmacokinetic profiles (e.g., absorption, distribution, metabolism, and excretion). tandfonline.comnih.govnih.gov

Broad Biological Activity: Piperazine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidepressant effects. benthamdirect.comnih.govwisdomlib.orgnih.govacgpubs.org This wide applicability has made the piperazine scaffold a cornerstone in the development of new therapeutic agents. tandfonline.comnih.gov In fact, it is one of the most common nitrogen-containing heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). tandfonline.comnih.gov

Table 1: Representative Biologically Active Piperazine-Containing Compounds This table is for illustrative purposes and does not imply any activity for the subject compound.

| Compound Name | Therapeutic Class |

|---|---|

| Imatinib | Anticancer |

| Ciprofloxacin | Antibiotic |

| Sildenafil | Vasodilator |

| Olanzapine | Antipsychotic |

| Cetirizine | Antihistamine |

Contextualizing the 3-Oxo-2-piperazinyl Acetate (B1210297) Moiety: Core Structural Features and Research Relevance

The 3-oxo-2-piperazinyl acetate moiety is a more complex derivative of the basic piperazine ring. Its core features include:

A piperazine ring with a carbonyl group (ketone) at the 3-position, forming a lactam.

An acetate group attached to the carbon at the 2-position.

An ester linkage, which can be modified with various alcohol groups to alter the compound's properties.

This specific structural arrangement is of significant research interest. The 2-oxopiperazine core has been explored in the development of bioactive molecules. researchgate.net Furthermore, compounds with this moiety serve as versatile intermediates in the synthesis of more complex molecules and compound libraries for drug discovery. researchgate.net The ester functional group, in particular, allows for the creation of a series of related compounds (analogs) with varying alkyl chains, which can systematically tune properties like lipophilicity and bioavailability. The synthesis of related 3-substituted piperazine-2-acetic acid esters has been a focus of research to expand the chemical diversity of piperazine-based compounds beyond simple N-substitution. researchgate.netnih.gov

Table 2: Comparison of Structurally Related 2-(3-Oxo-2-piperazinyl)acetate Esters

| Compound Name | Molecular Formula | Ester Group |

|---|---|---|

| Methyl 2-(3-oxo-2-piperazinyl)acetate | C₇H₁₂N₂O₃ | Methyl (-CH₃) |

| Ethyl 2-(3-oxo-2-piperazinyl)acetate | C₈H₁₄N₂O₃ | Ethyl (-C₂H₅) thsci.com |

| Isopentyl 2-(3-oxo-2-piperazinyl)acetate | C₁₁H₂₀N₂O₃ | Isopentyl (-C₅H₁₁) |

| Decyl 2-(3-oxo-2-piperazinyl)acetate | C₁₆H₃₀N₂O₃ | Decyl (-C₁₀H₂₁) |

Current Academic Research Focus and Unexplored Research Avenues Pertaining to this compound

Direct academic research focusing exclusively on this compound is not extensively documented in peer-reviewed literature. The compound is primarily available through chemical suppliers, and its basic physicochemical properties are known. jk-sci.com

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1025736-41-7 | jk-sci.com |

| Molecular Formula | C₁₆H₃₀N₂O₃ | |

| Molecular Weight | 298.43 g/mol | N/A |

| IUPAC Name | decyl (3-oxo-2-piperazinyl)acetate | |

| InChI Key | BWTLUCLWSUFUIC-UHFFFAOYSA-N |

The current research landscape is more focused on the synthesis and application of the broader class of piperazine derivatives or related oxopiperazines. benthamdirect.comnih.gov However, the unique structure of the decyl ester suggests several unexplored research avenues:

Medicinal Chemistry: The long, lipophilic decyl chain could significantly influence the compound's interaction with biological membranes or hydrophobic pockets of target proteins. Research could explore its potential in areas where increased lipid solubility is desirable, such as targeting the central nervous system or developing agents with prolonged duration of action. researchgate.net

Material Science: The amphiphilic nature of the molecule, combining a polar piperazine head with a long nonpolar alkyl tail, suggests potential applications as a surfactant, emulsifier, or a building block for self-assembling materials. The synthesis of long-chain esters is a known strategy for creating such molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies: A systematic study comparing the biological or physical properties of a series of 2-(3-oxo-2-piperazinyl)acetate esters with varying alkyl chain lengths (e.g., methyl, ethyl, decyl, dodecyl) could provide valuable insights into how lipophilicity affects function.

Synthetic Chemistry: The compound can serve as a valuable intermediate for the synthesis of more complex, C-substituted piperazine derivatives, an area of growing interest for creating novel chemical diversity. researchgate.net

Philosophical Considerations and Methodological Frameworks in Chemical Compound Research

The investigation of a new chemical entity (NCE) like this compound is guided by foundational philosophical principles and established methodological frameworks. wisdomlib.org

Philosophical Considerations: The entire endeavor of chemical research is rooted in philosophical concepts such as atomism—the principle that matter is composed of atoms and molecules—and the deterministic view that a compound's unique three-dimensional structure dictates its physical and chemical properties. Research into a novel compound is an exercise in exploring this structure-property relationship. It involves both empiricism (observation and experimentation to characterize the compound) and rationalism (using existing theories of bonding and reactivity to predict its behavior). Furthermore, the pursuit of new knowledge in chemistry carries ethical considerations regarding the responsible conduct of research and the potential applications of new discoveries. lindushealth.com

Methodological Frameworks: The study of an NCE follows a structured, scientific methodology to ensure the validity and reproducibility of findings. bioengineer.org This framework typically includes:

Synthesis and Purification: Developing a reliable chemical process to produce the compound in a pure form. For esters, this often involves Fischer esterification or other condensation reactions. researchgate.net

Structural Elucidation: Using a suite of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm the compound's molecular structure. mdpi.com

Physicochemical Characterization: Measuring key properties like melting point, boiling point, solubility, and lipophilicity (e.g., logP), which are crucial for predicting its behavior and potential applications. researchgate.netpacificbiolabs.com

Screening and Evaluation: For compounds with potential biological applications, this involves systematic testing in various assays (in vitro and in vivo) to identify any pharmacological or biological activity. pacificbiolabs.com This process aims to uncover the compound's mechanism of action and its potential as a lead for further development.

The integration of these philosophical and methodological approaches provides a robust foundation for advancing chemical knowledge and exploring the potential of novel compounds like this compound.

Structure

3D Structure

Propiedades

IUPAC Name |

decyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O3/c1-2-3-4-5-6-7-8-9-12-21-15(19)13-14-16(20)18-11-10-17-14/h14,17H,2-13H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTLUCLWSUFUIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CC1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304083 | |

| Record name | Decyl 3-oxo-2-piperazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025736-41-7 | |

| Record name | Decyl 3-oxo-2-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025736-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl 3-oxo-2-piperazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for Decyl 2 3 Oxo 2 Piperazinyl Acetate and Its Analogs

Established Synthetic Routes for the 3-Oxo-2-piperazinyl Core Structure

The formation of the 3-oxo-2-piperazinyl moiety, also known as a piperazin-2-one (B30754) ring, is a critical step in the synthesis of the target compound and its derivatives. This heterocyclic core is typically assembled through cyclization reactions that form the six-membered ring containing two nitrogen atoms and a carbonyl group.

Cyclization Reactions in Piperazine (B1678402) Ring Formation

The construction of the piperazin-2-one ring can be achieved through several strategic cyclization approaches, often starting from acyclic precursors such as 1,2-diamines or α-amino acids. A common method involves the reaction of an N-substituted ethylenediamine (B42938) derivative with a reagent that provides the remaining two carbon atoms of the ring, one of which is a carbonyl carbon.

One established route involves the intramolecular cyclization of an N-(2-aminoethyl)amino acid ester. For instance, the condensation of ethylenediamine with a suitable α-haloacetylating agent, followed by base-mediated ring closure, can yield the piperazin-2-one core. Another approach is the reductive cyclization of precursors like amino keto esters.

A particularly relevant synthesis for forming a C2-substituted piperazinone involves the reaction of a 1,2-diamine with a β-keto ester. This method allows for the direct incorporation of a side chain at the C2 position, which is essential for the synthesis of the target acetate (B1210297) derivatives.

Furthermore, solid-phase synthesis techniques have been developed for creating libraries of 2-oxopiperazines. These methods often involve an intramolecular Michael addition, where an amine adds to an α,β-unsaturated ester tethered to a solid support, leading to a 6-exo-trig cyclization to form the desired ring system.

Strategies for Introducing the Acetate Moiety at the C-2 Position

The introduction of the acetate group at the C-2 position of the 3-oxopiperazine ring is a key structural feature. Synthetic strategies typically integrate the formation of this side chain into the ring construction sequence rather than attaching it to a pre-formed piperazinone.

A foundational approach involves the cyclization of ethylenediamine with a succinic acid derivative. Specifically, the reaction with diethyl 2-acetylsuccinate can be employed to construct the core intermediate, Ethyl 2-(3-oxopiperazin-2-yl)acetate . While detailed public-domain procedures for this specific reaction are scarce, its viability is supported by its commercial availability as a key intermediate. The synthesis is referenced in patent literature, such as WO2023014922A1 and CN116120243A, indicating its use in larger synthetic campaigns. This reaction likely proceeds through initial Schiff base formation between the diamine and the keto group of the succinate, followed by intramolecular amidation to close the ring.

Alternatively, the synthesis of substituted piperazine-2-acetic acid esters can be achieved starting from α-amino acids. nih.gov A multi-step sequence can convert an amino acid into a chiral 1,2-diamine, which is then subjected to an annulation reaction to build the piperazine-2-acetic acid ester core. nih.gov This highlights a strategy where the stereochemistry and substitution pattern are controlled from the outset.

Specific Synthesis Pathways for Decyl 2-(3-oxo-2-piperazinyl)acetate

There is no detailed published synthetic procedure for this compound in peer-reviewed literature. However, a logical and scientifically sound pathway can be constructed based on established organic chemistry principles, starting from the known precursor, Ethyl 2-(3-oxo-2-piperazinyl)acetate .

The synthesis can be envisioned in two primary steps:

Hydrolysis of the Ethyl Ester: The ethyl ester precursor is first hydrolyzed to the corresponding carboxylic acid, 2-(3-Oxopiperazin-2-yl)acetic acid . This reaction is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a tetrahydrofuran (B95107) (THF)/water solvent system, followed by acidification to yield the carboxylic acid hydrochloride salt.

Esterification with Decyl Alcohol: The resulting carboxylic acid is then esterified with decyl alcohol (decan-1-ol) to form the final product. Standard esterification methods can be employed, such as Fischer esterification using a strong acid catalyst (e.g., sulfuric acid) with removal of water, or by using coupling agents. A milder and highly efficient method involves the use of a condensing agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). This method is known to be effective for coupling carboxylic acids with a wide range of alcohols under neutral or weakly basic conditions.

An alternative, more direct route would be the transesterification of Ethyl 2-(3-oxopiperazin-2-yl)acetate with decyl alcohol. This reaction can be catalyzed by either acid or base, or by specific enzyme catalysts like lipases, driving the equilibrium towards the formation of the higher boiling decyl ester by removing the ethanol (B145695) byproduct.

Controlled Alkyl Chain Elongation and Diversification at the Ester Linkage

The ester linkage in 2-(3-oxo-2-piperazinyl)acetate derivatives provides a straightforward handle for chemical diversification. Starting from a common intermediate, such as 2-(3-Oxopiperazin-2-yl)acetic acid , a library of ester analogs can be generated by employing various alcohols.

The general strategy involves the esterification of the carboxylic acid with a selection of primary or secondary alcohols of varying chain lengths and functionalities. The reaction conditions can be tailored based on the properties of the alcohol.

| Reagent/Catalyst System | Alcohol Type | Conditions | Notes |

| H₂SO₄ (catalytic) | Primary, Secondary Alcohols | Heat, Dean-Stark trap | Classical Fischer esterification; equilibrium-driven. |

| DMTMM / NMM | Primary, Secondary Alcohols | Room Temperature, THF/CH₂Cl₂ | Mild conditions, high yield, suitable for sensitive substrates. |

| DCC / DMAP | Primary, Secondary Alcohols | 0 °C to Room Temp, CH₂Cl₂ | Steglich esterification; high yields but requires purification from urea (B33335) byproduct. |

| SOCl₂ then Alcohol | Primary, Secondary Alcohols | 0 °C to Room Temp | Two-step process via the acid chloride; effective but harsh. |

This systematic approach allows for the controlled elongation of the alkyl chain (e.g., using octyl, dodecyl, or hexadecyl alcohol) and the introduction of other functionalities (e.g., benzyl (B1604629) alcohol, 2-methoxyethanol) to explore structure-activity relationships in analog development.

Regioselective Chemical Modifications of the Piperazine Nitrogen Atoms

The 3-oxo-2-piperazinylacetate scaffold possesses two distinct nitrogen atoms, N1 and N4, which can be selectively functionalized to introduce further structural diversity. The N4 nitrogen, being a secondary amine, is generally more nucleophilic and less sterically hindered than the N1 nitrogen, which is part of an amide linkage (a lactam). This inherent difference in reactivity allows for regioselective modifications.

N-Alkylation and N-Acylation Approaches for Structural Diversity

N-Alkylation: Selective alkylation typically occurs at the N4 position due to its higher nucleophilicity. The reaction of this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) would yield the corresponding N4-alkylated derivative.

For exhaustive alkylation or modification at the N1 position, more forcing conditions or a protection-deprotection strategy might be necessary. For instance, protecting the N4 position with a readily removable group like a tert-butoxycarbonyl (Boc) group would allow for subsequent modification at N1, followed by deprotection of N4.

N-Acylation: Similar to alkylation, acylation reactions preferentially occur at the N4 position. Treatment with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) readily affords N4-acylated products. This reaction introduces an amide linkage, which can significantly alter the electronic and conformational properties of the molecule.

The table below summarizes common conditions for these regioselective modifications.

| Reaction Type | Reagent | Base | Solvent | Typical Position |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, DIPEA | ACN, DMF | N4 |

| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, Pyridine | CH₂Cl₂, THF | N4 |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Et₃N, Pyridine | CH₂Cl₂, THF | N4 |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Et₃N, Pyridine | CH₂Cl₂ | N4 |

These derivatization strategies enable the synthesis of a wide range of analogs from a common core structure, facilitating the exploration of this chemical space for various applications.

Incorporation of Functional Groups for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For this compound and its analogs, SAR investigations would systematically modify the core structure to probe interactions with biological targets. The key regions for modification include the decyl ester group, the acetate linker, and the oxopiperazine ring itself.

Modifications of the Piperazine Ring: The piperazine moiety is a common scaffold in drug discovery, and its substitution patterns are critical for biological activity. nih.govmdpi.com SAR studies on related piperazine-containing compounds have shown that introducing substituents on the ring nitrogens or carbons can significantly modulate activity. For instance, in the context of antitumor agents, the introduction of an acyl piperazine moiety has been shown to improve bioactivities. nih.gov For the oxopiperazinyl acetate core, substitutions at the N4 position could be explored. Introducing small alkyl groups, aryl moieties, or functional groups capable of hydrogen bonding could influence the molecule's polarity, conformation, and binding affinity.

Variation of the Ester Group: The long alkyl chain of the decyl ester imparts significant lipophilicity to the molecule. SAR studies would involve varying this chain length (e.g., from methyl to dodecyl) to find an optimal balance between lipophilicity and aqueous solubility, which is crucial for pharmacokinetic properties. Furthermore, replacing the alkyl chain with branched, cyclic, or aromatic groups can explore specific steric and electronic requirements of the target's binding pocket.

Alterations to the Acetate Linker: The acetate linker connecting the oxopiperazine ring to the ester can also be modified. Introducing substituents on the alpha-carbon of the acetate moiety could create chiral centers, potentially leading to stereoselective biological activity. The length of this linker could also be varied to optimize the spatial orientation of the ester and piperazine groups.

The following table summarizes potential modifications and their expected impact based on SAR principles observed in related heterocyclic compounds. nih.govnih.govmdpi.com

| Modification Site | Functional Group Incorporated | Potential Impact on Activity |

| Piperazine N4-position | Small alkyl groups (e.g., methyl, ethyl) | Modulate basicity and steric bulk. |

| Piperazine N4-position | Aryl or heteroaryl rings | Introduce potential for π-π stacking interactions. |

| Piperazine C5/C6-positions | Alkyl or aryl substituents | Introduce steric bulk, potentially improving selectivity. |

| Ester Group | Shorter or longer alkyl chains | Optimize lipophilicity and pharmacokinetic profile. |

| Ester Group | Phenyl or benzyl groups | Explore aromatic interactions in the binding site. |

| Acetate Linker (α-carbon) | Methyl or other small alkyl groups | Create chiral centers; explore stereospecific binding. |

Systematic exploration of these functional groups allows for the development of a comprehensive SAR profile, guiding the design of more potent and selective analogs of this compound.

Advanced Synthetic Techniques and Catalytic Systems in Oxopiperazinyl Acetate Chemistry

The synthesis of complex heterocyclic structures like this compound benefits significantly from modern synthetic methodologies that offer efficiency, control, and diversity. Recent advances focus on novel catalytic systems and green chemistry principles to streamline the construction of the core oxopiperazine scaffold and its derivatives. rsc.orgnih.gov

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), have become powerful tools in organic synthesis due to their mild oxidative properties, low toxicity, and environmental compatibility. researchgate.netchim.it These reagents are particularly effective in the synthesis of nitrogen-containing heterocycles. chim.itnih.gov

In the context of oxopiperazinyl acetate chemistry, hypervalent iodine reagents can be employed in several key transformations. One potential application is in oxidative cyclization reactions to form the piperazine ring. For instance, a suitably functionalized diamine precursor could undergo an intramolecular C-N bond formation promoted by a reagent like PIFA. This approach can be an attractive alternative to traditional methods that may require harsh conditions or transition metal catalysts. researchgate.net

Furthermore, these reagents can facilitate the introduction of functional groups through oxidative functionalization of C-H bonds. nih.govresearchgate.net This allows for the late-stage modification of a pre-formed oxopiperazine ring, which is highly valuable for creating a library of analogs for SAR studies. For example, a PIDA-mediated reaction could introduce an acetate or other functional group onto the piperazine scaffold. The versatility and mild nature of hypervalent iodine reagents make them highly suitable for complex molecule synthesis in modern drug discovery. researchgate.net

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in synthetic design. researchgate.netresearchgate.net For the synthesis of piperazine-based compounds, several green strategies can be implemented to reduce environmental impact and improve efficiency. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a sustainable method for forming C-C and C-N bonds under mild conditions. mdpi.com This technique can be applied to the synthesis of piperazines through radical-mediated pathways, often using organic dyes as photocatalysts instead of costly and toxic transition metals. mdpi.comorganic-chemistry.org For instance, a photoredox-catalyzed annulation between a diamine and an aldehyde-derived species could provide a green route to the core piperazine structure. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating. This technique is well-suited for many steps in heterocyclic synthesis, including condensation and cyclization reactions, and often allows for the use of greener solvents or even solvent-free conditions. researchgate.net

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) is a core principle of green chemistry. unibo.it Additionally, employing reusable or biodegradable catalysts can significantly reduce waste. The development of synthetic routes for oxopiperazinyl acetates that utilize aqueous conditions or recyclable catalysts would represent a significant step towards a more sustainable process. researchgate.netresearchgate.net

The following table compares conventional and green synthetic approaches for piperazine synthesis.

| Parameter | Conventional Methods | Green Chemistry Approaches |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Visible light (Photocatalysis) |

| Solvents | Chlorinated hydrocarbons (e.g., DCM), Aprotic polar solvents (e.g., DMF) | Water, Ethanol, 2-MeTHF, Supercritical CO₂ |

| Catalysts | Heavy metals (e.g., Palladium, Ruthenium), Stoichiometric reagents | Organic photocatalysts, Biocatalysts, Recyclable catalysts |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Waste Generation | High, often involving toxic byproducts | Minimized, with a focus on atom economy |

By integrating these advanced and green techniques, the synthesis of this compound and its analogs can be achieved with greater efficiency, safety, and environmental responsibility.

Exploration of Biological Activities and Underlying Mechanistic Pathways of Decyl 2 3 Oxo 2 Piperazinyl Acetate Analogs Excluding Clinical Data

Enzymatic Modulation and Inhibition Studies

Piperazine-containing compounds have been extensively studied for their ability to modulate the activity of various enzymes critical to physiological and pathological processes. The following sections detail the inhibitory and modulatory effects of Decyl 2-(3-oxo-2-piperazinyl)acetate analogs on cholinesterases, monoamine oxidases, and glutathione (B108866) S-transferases.

Investigation of Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov The core idea is that by preventing acetylcholine hydrolysis, its duration of action in the synaptic cleft is enhanced, which can offer symptomatic relief. nih.gov

A series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated as potential AChE inhibitors. nih.gov In these analogs, the piperazine (B1678402) ring acts as a bioisosteric replacement for the piperidine (B6355638) moiety found in established AChE inhibitors like donepezil. nih.gov Studies showed that these compounds can function as potent acetylcholinesterase inhibitors. For instance, a derivative with an ortho-chlorine substitution on the benzyl (B1604629) ring exhibited the highest potency in its series, with a half-maximal inhibitory concentration (IC50) of 0.91 µM. nih.gov Docking studies suggested a binding mode similar to that of donepezil. nih.gov Another study on related phthalimide-piperazine derivatives also demonstrated AChE inhibitory activity, with the most potent compound showing an IC50 value of 16.42 µM. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Piperazine Analogs

| Compound Series | Most Potent Analog | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Compound 4a (ortho-chloro derivative) | 0.91 ± 0.045 | Donepezil | 0.14 ± 0.03 |

Analysis of Monoamine Oxidase (MAO) Inhibitory Activity and Isozyme Specificity

Monoamine oxidase (MAO) inhibitors are crucial in the treatment of neurodegenerative conditions like Parkinson's disease by preventing the degradation of monoamine neurotransmitters, particularly dopamine. mdpi.com Research has focused on developing new, reversible, and selective inhibitors for the MAO-B isozyme to improve efficacy and safety. researchgate.net

A study of pyridazinobenzylpiperidine derivatives found that many of the compounds showed higher inhibition of MAO-B than MAO-A. researchgate.netnih.gov The most potent compound, S5, which features a 3-chloro substituent, demonstrated an IC50 value of 0.203 µM for MAO-B and a selectivity index of 19.04 for MAO-B over MAO-A. researchgate.netnih.gov Kinetic studies revealed that these compounds act as competitive and reversible inhibitors. researchgate.net These findings suggest that the piperazine scaffold is a promising backbone for developing selective MAO-B inhibitors for potential use in treating neurological disorders. researchgate.net

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| S5 (3-Cl) | 0.203 | 3.857 | 19.04 |

| S16 (2-CN) | 0.979 | >100 | >102.14 |

Assessment of Glutathione S-Transferase (GST) Modulation

Glutathione S-transferases (GSTs) are a superfamily of phase II detoxification enzymes that catalyze the conjugation of glutathione to various electrophilic substrates, playing a key role in protecting cells from xenobiotics and oxidative stress. nih.govmdpi.com Modulation of GST activity is a complex area; inhibitors may be useful as adjuvants in cancer therapy to overcome drug resistance, while activators could be beneficial for detoxification. mdpi.com

Certain piperazine-containing compounds have been shown to interact with GSTs. For example, the pro-drug O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate (JS-K) undergoes GST-mediated catalysis to generate nitric oxide (NO). nih.gov This indicates that the piperazine structure can be incorporated into molecules that act as substrates for GSTs, leading to bioactivation and downstream effects. While this is a case of modulation through enzymatic activation rather than direct inhibition, it highlights the potential for piperazine analogs to be designed as specific probes or targeted pro-drugs that leverage GST activity. nih.gov

Antimicrobial Activity: Elucidation of Cellular and Molecular Targets in In Vitro Models

The piperazine scaffold is a common feature in many antimicrobial agents due to its favorable physicochemical properties and ability to interact with microbial targets. Analogs have shown broad-spectrum activity against both bacteria and fungi.

Antibacterial Spectrum and Proposed Mechanisms Against Gram-Positive and Gram-Negative Strains

Piperazine derivatives have demonstrated notable efficacy against a range of pathogenic bacteria. In one study, a series of new disubstituted piperazines were synthesized and evaluated. nih.gov The most potent compound from this series was tested against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.gov The compound was found to be more potent than the reference drug ampicillin (B1664943) against MRSA. nih.gov

Another novel pleuromutilin (B8085454) derivative containing a piperazine moiety, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), has shown excellent bactericidal activity against MRSA. mdpi.com Time-kill assays demonstrated that NPDM caused a significant reduction in bacterial colony-forming units (CFU/mL) at concentrations equal to or greater than twice its minimum inhibitory concentration (MIC). mdpi.com Pleuromutilin derivatives are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome, and it is proposed that analogs like NPDM share this mechanism. mdpi.com

Table 3: Antibacterial Activity of Selected Piperazine Analogs

| Compound/Series | Target Organism | Activity Metric | Result |

|---|---|---|---|

| Disubstituted piperazine (Compound 3k) | Methicillin-resistant S. aureus (MRSA) | MIC | More potent than ampicillin |

| Disubstituted piperazine (Compound 3d) | P. aeruginosa | MIC | Better activity than ampicillin |

Antifungal Efficacy and Identification of Fungal Target Pathways

In addition to antibacterial effects, piperazine analogs have been investigated for their antifungal properties. A piperazine propanol (B110389) derivative was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a crucial enzyme for the synthesis of the fungal cell wall. nih.gov This inhibition leads to disruption of cell wall integrity and subsequent fungal cell death. The compound exhibited in vitro antifungal activity against pathogenic fungi, including Candida albicans and Aspergillus fumigatus. nih.gov

In a separate study, the same disubstituted piperazine that showed antibacterial activity also demonstrated the best antifungal activity within its series. nih.gov The most sensitive fungus was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov Molecular docking studies were used to predict the mechanism, suggesting that these compounds may target fungal enzymes such as CYP51 and dihydrofolate reductase, confirming the potential for piperazine analogs to act via multiple antifungal pathways. nih.gov

Antiproliferative and Anticancer Research in Established Cell Line Models (Focus on Mechanistic Insights)

The piperazine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer properties. nih.gov Research into analogs of this compound, particularly those containing the piperazine or piperidone core, has revealed significant antiproliferative and cytotoxic effects against various cancer cell lines.

Investigation of Cell Growth Inhibition and Cytotoxic Mechanisms

A number of studies have highlighted the potent cytotoxic effects of piperazine and piperidone derivatives against a range of human cancer cell lines. For instance, novel arylpiperazine derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against human prostate cancer cell lines, including PC-3, LNCaP, and DU145. mdpi.com Similarly, a series of 3,5-bis(benzylidene)-4-piperidones displayed high toxicity towards human gingival carcinoma (Ca9-22), squamous carcinoma (HSC-2, HSC-4), and adenocarcinoma (Colo-205, HT29) cell lines. mdpi.com

The cytotoxic activity of these compounds is often dose-dependent. For example, certain bichalcones linked with a 1,4-dimethylenepiperazine moiety exhibited significant cytotoxicity against a panel of 25 human tumor cell lines. researchgate.net The evaluation of cytotoxicity is typically performed using assays such as the MTT or CCK-8 assay, which measure cell viability. mdpi.commdpi.com In some cases, these compounds have shown tumor-selective toxicity, being more potent against cancer cells than non-malignant cells. mdpi.com

Interactive Data Table: Cytotoxic Activity of Piperazine Analogs in Human Cancer Cell Lines

| Compound Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Arylpiperazine derivatives | PC-3, LNCaP, DU145 (Prostate Cancer) | Strong cytotoxic activities | mdpi.com |

| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4 (Oral Carcinoma) | Highly toxic | mdpi.com |

| Bichalcones with 1,4-dimethylenepiperazine | Panel of 25 human tumor cell lines | Significant cytotoxicity | researchgate.net |

| Quinolonequinones linked to piperazine | Leukemia, Non-small-cell lung, Colon, Melanoma, Ovarian, Renal, Breast cancer cell lines | Potent inhibitors of cancer cell growth | nih.gov |

Analysis of Apoptotic Pathway Induction and Cell Cycle Perturbations

The antiproliferative effects of piperazine analogs are often mediated through the induction of apoptosis and perturbation of the cell cycle. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Studies have shown that certain piperidone compounds induce apoptosis by activating caspases, which are key executioner proteins in the apoptotic cascade. nih.gov For example, treatment of cancer cells with novel piperidones led to the activation of caspase-3/7, a hallmark of apoptosis. nih.gov

Furthermore, these compounds can induce cell death via the intrinsic apoptotic pathway, which involves mitochondrial depolarization and the accumulation of reactive oxygen species (ROS). nih.gov Morphological changes consistent with apoptotic cell death, such as nuclei condensation, have also been observed following treatment with piperazine derivatives. nih.gov

In addition to inducing apoptosis, piperazine analogs can cause cell cycle arrest, preventing cancer cells from proliferating. For instance, some quinolinequinones linked to piperazine analogs were found to cause cell cycle arrest in renal cancer cells. nih.gov Similarly, other derivatives have been shown to induce G2/M arrest in colorectal cancer cells. nih.gov The arrest of the cell cycle at specific phases, such as G1, S, or G2/M, is a common mechanism of action for many anticancer agents. nih.govresearchgate.net

Modulation of Neurotransmitter Receptors and Associated Intracellular Signaling Pathways

While the piperazine moiety is a common feature in many centrally acting drugs, the current body of research available from the search results does not provide specific information on the modulation of neurotransmitter receptors or associated intracellular signaling pathways by this compound or its close analogs. This remains an area that requires further investigation to determine any potential neuroactive properties of this class of compounds.

Mechanistic Insights into Antioxidant Properties and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells, contributing to the development of various diseases, including cancer. nih.gov Antioxidants can neutralize ROS and mitigate this damage. While direct studies on the antioxidant properties of this compound are not available, related heterocyclic compounds have been investigated for their ability to scavenge reactive oxygen species.

The mechanisms by which compounds can exert antioxidant effects are varied. They can act as free radical scavengers, directly neutralizing ROS such as the superoxide (B77818) anion radical (O₂⁻), the hydroxyl radical (HO•), and singlet oxygen (¹O₂). nih.gov For example, phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom to a free radical, thereby stabilizing it. nih.gov

In the context of piperazine-containing structures, it has been noted that some anticancer piperidones induce the accumulation of ROS, which contributes to their apoptotic effects. nih.gov Conversely, other complex heterocyclic structures, such as C-3 tethered 2-oxo-benzo nih.govoxazines, have been designed and synthesized as potent antioxidants, demonstrating promising free radical scavenging activity in in vitro assays. nih.gov The potential for this compound analogs to act as either pro-oxidants or antioxidants would depend on their specific chemical structure and the cellular context, and warrants further investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies in Decyl 2 3 Oxo 2 Piperazinyl Acetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Decyl 2-(3-oxo-2-piperazinyl)acetate, providing detailed information about the atomic framework, connectivity, and chemical environment of each nucleus.

One-dimensional NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum identifies the number and type of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the decyl chain, the acetate (B1210297) linker, and the piperazinone ring. The integration of these signals confirms the proton count in each environment, and their splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the carbon type (aliphatic, ester carbonyl, amide carbonyl) and its local electronic environment.

Predicted ¹H and ¹³C NMR data for this compound are presented below, based on established chemical shift principles and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperazinone N-H | ~6.5-7.5 | br s | 1H |

| Piperazinone N-H | ~3.5-4.0 | br s | 1H |

| Ester O-CH₂ | ~4.10 | t | 2H |

| Piperazinone C2-H | ~3.95 | m | 1H |

| Piperazinone Ring CH₂ | ~3.1-3.4 | m | 4H |

| Acetate CH₂ | ~2.75 | m | 2H |

| Decyl CH₂ (adjacent to O) | ~1.62 | quint | 2H |

| Decyl (CH₂)₇ | ~1.26 | m | 14H |

| Decyl CH₃ | ~0.88 | t | 3H |

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| Ester C=O | ~171.5 |

| Amide C=O | ~168.0 |

| Ester O-CH₂ | ~65.5 |

| Piperazinone C2 | ~57.0 |

| Piperazinone Ring CH₂ | ~42-45 |

| Acetate CH₂ | ~38.0 |

| Decyl C2 | ~31.9 |

| Decyl C3-C9 | ~29.6, 29.5, 29.3, 29.2, 28.6, 25.9 |

| Decyl C1 | ~22.7 |

| Decyl CH₃ | ~14.1 |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H J-couplings, establishing proton connectivity through 2-3 bonds. sdsu.edu It would be used to trace the spin systems within the decyl chain and the piperazinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu This technique allows for the unambiguous assignment of carbon signals based on their attached, and often pre-assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. sdsu.edu It is instrumental in connecting molecular fragments, such as linking the acetate methylene (B1212753) protons to the ester carbonyl carbon and the piperazinone C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This is vital for determining the molecule's preferred conformation and stereochemistry.

Table 2: Key Predicted 2D NMR Correlations for this compound

| Technique | Correlated Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Structural Information Gained |

|---|---|---|---|

| COSY | Ester O-CH₂ (~4.10 ppm) | Decyl CH₂ (~1.62 ppm) | Confirms connectivity of the decyl chain to the ester oxygen. |

| HSQC | Decyl CH₃ (~0.88 ppm) | Decyl CH₃ (~14.1 ppm) | Assigns the terminal methyl carbon of the decyl chain. |

| HMBC | Acetate CH₂ (~2.75 ppm) | Ester C=O (~171.5 ppm) & Piperazinone C2 (~57.0 ppm) | Connects the acetate linker to both the ester and piperazinone moieties. |

| NOESY | Piperazinone C2-H (~3.95 ppm) | Acetate CH₂ (~2.75 ppm) | Provides information on the spatial orientation of the acetate side chain relative to the piperazinone ring. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate mass measurement of the parent ion, which is used to determine the elemental composition and molecular formula. mdpi.com For this compound (C₁₆H₃₀N₂O₃), the exact mass of the protonated molecule [M+H]⁺ would be determined and compared to the theoretical value. Tandem MS (MS/MS) experiments are then used to induce fragmentation, and the resulting pattern helps to confirm the proposed structure by identifying characteristic neutral losses and fragment ions.

Table 3: Predicted HRMS Data and Fragmentation Analysis for [C₁₆H₃₀N₂O₃+H]⁺

| Parameter | Predicted Value/Fragment |

|---|---|

| Molecular Formula | C₁₆H₃₀N₂O₃ |

| Theoretical Exact Mass [M+H]⁺ | 299.23292 g/mol |

| Major Predicted Fragment Ions (m/z) | 157.09717: [M - C₁₀H₂₀ + H]⁺ (Loss of decene from the ester) |

| 143.08152: [C₆H₁₁N₂O₂]⁺ (Piperazinyl-acetate fragment) | |

| 141.1121: [C₁₀H₂₁]⁺ (Decyl cation) |

Vibrational (Infrared, Raman) and Electronic (UV-Visible) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. IR spectroscopy is particularly useful for identifying polar functional groups. Key expected absorptions for this compound include strong C=O stretching bands for the amide and ester, N-H stretching for the amine and amide groups, and C-H stretching for the long alkyl chain. Raman spectroscopy, being sensitive to non-polar bonds, would complement this by clearly identifying C-C backbone vibrations.

UV-Visible Spectroscopy: This technique measures the absorption of UV and visible light due to electronic transitions. The carbonyl groups of the ester and amide functions contain non-bonding electrons (n) and π-systems, allowing for weak n→π* transitions. These transitions are typically observed in the 210-230 nm region. The lack of extensive conjugation means strong absorptions at higher wavelengths are not expected.

Table 4: Predicted Vibrational and Electronic Spectroscopic Data

| Spectroscopy Type | Predicted Absorption/Transition | Associated Functional Group/Feature |

|---|---|---|

| Infrared (IR) | ~3300 cm⁻¹ (broad) | N-H Stretch (Amide, Amine) |

| 2850-2960 cm⁻¹ (strong, sharp) | C-H Stretch (Alkyl) | |

| ~1735 cm⁻¹ (strong) | C=O Stretch (Ester) | |

| ~1670 cm⁻¹ (strong) | C=O Stretch (Amide - Lactam) | |

| UV-Visible | λₘₐₓ ~210-230 nm | n→π* transitions of C=O groups |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Conformation

For compounds that can be crystallized, single-crystal X-ray diffraction provides the definitive, three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the molecule's solid-state conformation, including the puckering of the piperazinone ring and the orientation of the decyl chain. Analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which govern the material's bulk properties. To date, no public crystal structure data is available for this compound.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is essential for both the isolation and the purity verification of this compound.

Purification: Column chromatography is the primary method for purification. Given the molecule's moderate polarity, both normal-phase (e.g., silica (B1680970) gel with a hexane (B92381)/ethyl acetate eluent system) and reversed-phase (e.g., C18 silica with a water/acetonitrile (B52724) or water/methanol (B129727) eluent system) chromatography could be employed effectively.

Purity Assessment:

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for a preliminary assessment of purity, indicated by the presence of a single spot under visualization (e.g., UV light or chemical staining).

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A reversed-phase HPLC method, likely using a C18 column with a gradient of water and an organic solvent like acetonitrile, coupled with a universal detector (such as an Evaporative Light Scattering Detector, ELSD) or a UV detector (monitoring the carbonyl chromophore), would be used. Purity is determined by the percentage of the total peak area attributed to the main compound peak.

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the qualitative analysis and preparative purification of "this compound".

Thin-Layer Chromatography (TLC) serves as a rapid and efficient method to monitor the progress of synthesis reactions, identify the presence of the compound in a mixture, and determine the appropriate solvent system for larger-scale separation. researchgate.net For a molecule with the structural characteristics of "this compound," which includes a polar piperazine (B1678402) ring and a nonpolar decyl chain, a normal-phase TLC system is typically employed. This system utilizes a polar stationary phase, such as silica gel (SiO₂), and a mobile phase of intermediate polarity. wisc.edu

The separation principle relies on the differential partitioning of the compound between the stationary and mobile phases. wisc.edu The polar 3-oxo-2-piperazinyl acetate head of the molecule will have a strong affinity for the polar silica gel, while the long, nonpolar decyl tail will interact more favorably with a less polar mobile phase. The choice of eluent is critical; a mixture of a nonpolar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone) is common. The polarity of the mobile phase is fine-tuned to achieve optimal separation, ideally yielding a retention factor (Rf) value between 0.3 and 0.7 for clear separation from starting materials and byproducts. libretexts.org Visualization of the spots on the TLC plate, as the compound is not colored, is typically achieved under UV light (if the molecule has a UV-active chromophore) or by staining with a universal developing agent like potassium permanganate (B83412) or iodine vapor. libretexts.org

Column Chromatography is the preparative counterpart to TLC, used to purify "this compound" from a crude reaction mixture. osti.gov Based on the solvent system optimized by TLC, a glass column is packed with a stationary phase (e.g., silica gel). The crude product is loaded onto the top of the column and eluted with the chosen solvent mixture. The compound will travel down the column at a rate determined by its polarity, allowing for its separation from impurities with different polarities. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Illustrative Data Table: TLC Analysis of a Synthesis Mixture for this compound

| Spot ID | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Rf Value | Identification |

| 1 | 2.1 | 7.5 | 0.28 | Starting Material (e.g., Piperazine Precursor) |

| 2 | 4.5 | 7.5 | 0.60 | This compound |

| 3 | 6.8 | 7.5 | 0.91 | Nonpolar Impurity |

| Stationary Phase: Silica Gel 60 F₂₅₄ | ||||

| Mobile Phase: Hexane:Ethyl Acetate (1:1 v/v) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of "this compound," offering high resolution, sensitivity, and reproducibility. It is used to determine the purity of the synthesized compound and to quantify its concentration in various samples.

For a compound of this nature, a reversed-phase HPLC (RP-HPLC) method is often suitable. nih.gov In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water. researchgate.net The retention mechanism is based on the hydrophobic interactions between the decyl chain of the molecule and the nonpolar stationary phase. More polar components of a mixture will elute earlier, while less polar components, like "this compound," will be retained longer on the column. semanticscholar.org

The mobile phase composition can be run in either an isocratic (constant composition) or gradient (composition changes over time) mode to achieve the best separation. For quantitative analysis, a detector that responds to the analyte is required. Since the piperazine moiety may not have a strong UV chromophore, a UV detector set at a low wavelength (e.g., 210-220 nm) or an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be employed for detection. sielc.comresearchgate.net

A calibration curve is constructed by injecting known concentrations of a pure "this compound" standard and plotting the detector response (e.g., peak area) against concentration. This curve is then used to determine the concentration of the compound in unknown samples by measuring their peak areas. researchgate.net

Illustrative Data Table: RP-HPLC Purity Analysis of this compound

| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |

| 1 | 2.54 | 15,340 | 1.2 | Polar Impurity |

| 2 | 8.76 | 1,263,500 | 98.5 | This compound |

| 3 | 10.12 | 3,850 | 0.3 | Nonpolar Impurity |

| Column: C18 (4.6 x 150 mm, 5 µm) | ||||

| Mobile Phase: Acetonitrile:Water (70:30 v/v) | ||||

| Flow Rate: 1.0 mL/min | ||||

| Detection: UV at 215 nm |

Surface Analytical Techniques for Interfacial Behavior Studies (e.g., in Corrosion Inhibition Research)

The long alkyl chain and the polar, nitrogen-containing headgroup of "this compound" suggest its potential application as a corrosion inhibitor. In such applications, the molecule is expected to adsorb onto a metal surface, forming a protective film that mitigates corrosion. Surface analytical techniques are vital for studying the formation, morphology, and composition of this protective layer.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology of a metal (e.g., carbon steel) before and after exposure to a corrosive environment containing "this compound". azom.com In the absence of the inhibitor, the metal surface typically shows significant damage, such as pitting and roughening, after immersion in an acidic solution. qu.edu.iq In contrast, a well-protected surface will appear much smoother, indicating the effectiveness of the inhibitor film in preventing corrosive attack. nih.gov SEM provides high-resolution images of the surface topography, allowing for a visual assessment of the inhibitor's performance.

Energy-Dispersive X-ray Spectroscopy (EDX), an analytical technique integrated with SEM, provides elemental analysis of the surface. By focusing the electron beam on a specific area of the sample, the characteristic X-rays emitted from the elements present are detected. EDX analysis of a metal surface protected by "this compound" would be expected to show peaks corresponding to the constituent elements of the metal (e.g., Fe for steel) as well as peaks for Carbon (C), Nitrogen (N), and Oxygen (O) from the adsorbed inhibitor molecule. qu.edu.iq The presence and distribution of N on the surface would provide direct evidence of the inhibitor's adsorption.

Illustrative Data Table: EDX Elemental Analysis of Carbon Steel Surface After Immersion in 1M HCl with this compound

| Element | Weight % | Atomic % |

| C | 8.5 | 18.2 |

| N | 3.1 | 5.7 |

| O | 5.4 | 8.7 |

| Fe | 83.0 | 67.4 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a surface. nih.gov In the context of corrosion inhibition research, XPS is invaluable for understanding the chemical nature of the adsorbed inhibitor film and its interaction with the metal substrate. rsc.org

An XPS survey scan would confirm the presence of C, N, O, and the substrate metal (e.g., Fe) on the surface. High-resolution scans of the individual elemental regions provide more detailed chemical information.

For "this compound," the high-resolution N 1s spectrum is of particular interest. It can reveal how the nitrogen atoms in the piperazine ring interact with the metal surface. For instance, the binding energy of the N 1s electrons can indicate whether the nitrogen atoms are protonated or are directly coordinated to the metal atoms. researchgate.net Typically, nitrogen species in corrosion inhibitor films show binding energies in the range of 398-402 eV. A peak around 399-400 eV could be attributed to the neutral amine nitrogen, while a higher binding energy component (>401 eV) might suggest protonated nitrogen (N-H⁺). dtic.mil

The C 1s spectrum can be deconvoluted to identify the different carbon environments in the molecule: the aliphatic decyl chain (C-C/C-H), the carbon atoms adjacent to nitrogen (C-N), and the carbonyl carbon in the acetate and piperazine rings (C=O). The Fe 2p spectrum can indicate the oxidation state of the iron at the interface, revealing whether the inhibitor adsorbs on a bare metal surface or on a thin oxide layer. nih.gov

Illustrative Data Table: Representative XPS N 1s Binding Energies for Adsorbed this compound on a Metal Surface

| Peak Component | Binding Energy (eV) | Proposed Assignment |

| N 1s Peak 1 | ~399.8 | Amine/Amide Nitrogen (C-N) in the piperazine ring |

| N 1s Peak 2 | ~401.5 | Protonated Amine Nitrogen (C-N-H⁺) interaction with surface |

Applications and Translational Research Avenues Excluding Clinical Translation for Decyl 2 3 Oxo 2 Piperazinyl Acetate

Utilization as Biochemical Probes and Research Reagents in Proteomics Investigations

Decyl 2-(3-oxo-2-piperazinyl)acetate is identified as a biochemical for proteomics research. scbt.com In this context, it can be employed as a research reagent to investigate protein functions, interactions, and localization within complex biological systems. The lipophilic decyl chain facilitates membrane permeability, allowing the molecule to potentially interact with intracellular targets. The oxopiperazine core can be functionalized with reporter tags, such as fluorophores or biotin, to create specific probes for techniques like affinity purification, pull-down assays, and fluorescence microscopy, thereby helping to elucidate the roles of specific proteins in cellular processes.

Design and Synthesis of Chemical Libraries Based on the Oxopiperazinyl Acetate (B1210297) Scaffold for Novel Target Discovery

The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry and drug discovery, prized for its favorable physicochemical properties, including solubility and basicity, which can be tuned to modulate pharmacokinetic and pharmacodynamic profiles. nih.govmdpi.com The 2-oxopiperazine scaffold, in particular, has been successfully used to design and synthesize libraries of compounds for identifying novel biological targets. nih.gov

By systematically modifying the decyl acetate side chain and substituting at the available nitrogen positions of the piperazine ring of this compound, combinatorial libraries can be generated. These libraries, containing a high degree of structural diversity, can then be screened in high-throughput assays to identify "hit" compounds that modulate the activity of uncharacterized proteins or pathways. This scaffold-based approach accelerates the process of novel target discovery and validation. researchgate.net A study on 2-oxopiperazine derivatives, for instance, led to the identification of potent inhibitors of the dengue virus. nih.gov

Table 1: Examples of Privileged Scaffolds in Drug Discovery

| Scaffold | Key Features | Therapeutic Areas of Application |

|---|---|---|

| Benzoxazine | Versatile structure, multiple modification sites | Anti-microbial, anti-cancer, anti-inflammatory nih.gov |

| Oxadiazine | Contains oxygen and two nitrogen atoms | Antibacterial, antiviral, antitumor, neurodegenerative disorders medjchem.comresearchgate.net |

| 1,2,4-Oxadiazole | Bioisosteric properties | Anticancer, antiparasitic, anti-inflammatory researchgate.net |

Investigation of this compound and Analogs as Corrosion Inhibitors in Material Science

Organic heterocyclic compounds containing nitrogen and oxygen atoms are widely recognized as effective corrosion inhibitors for various metals and alloys. nih.gov The piperazine moiety, in particular, has been investigated for its ability to protect metals like mild steel from corrosion, especially in acidic environments. benthamopenarchives.comresearchgate.netssrn.com this compound, possessing both nitrogen and oxygen heteroatoms and a long alkyl chain, is a strong candidate for investigation as a corrosion inhibitor.

The efficacy of such compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govbenthamopenarchives.com The presence of the decyl group enhances its hydrophobicity, which could further prevent contact with aqueous corrosive agents. Studies on various piperazine derivatives have demonstrated significant inhibition efficiency. benthamopenarchives.comresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Piperazine Derivatives on Mild Steel

| Inhibitor | Concentration | Environment | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Piperazine (P) | 1000 ppm | Vapor Phase (40°C, 100% RH) | 98.70 | researchgate.net |

| Piperazine Dinitrobenzoate (PDNB) | 1000 ppm | Vapor Phase (40°C, 100% RH) | 99.48 | researchgate.net |

The corrosion inhibition mechanism of heterocyclic compounds like this compound involves adsorption onto the metal surface. This adsorption can occur through two main processes: physisorption and chemisorption. nih.gov

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. nih.gov

The inhibitor molecules displace water and other corrosive species from the metal surface, forming a stable, protective film. The long decyl chain would likely orient away from the surface, creating a hydrophobic layer that further repels water. benthamopenarchives.com The adsorption process often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

Modern corrosion research combines experimental techniques with computational modeling to gain a comprehensive understanding of inhibition mechanisms. emerald.comnih.gov

Experimental Techniques: Methods such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) are used to quantify corrosion rates and inhibition efficiencies. nih.govbenthamopenarchives.comnih.gov Surface analysis techniques like Scanning Electron Microscopy (SEM) provide visual confirmation of the protective layer. nih.gov

Computational Approaches: Quantum chemical calculations, including Density Functional Theory (DFT), and molecular dynamics simulations are employed to correlate the molecular structure of the inhibitor with its performance. emerald.comacs.org These methods can predict adsorption behavior, calculate electronic properties like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and elucidate the nature of the interaction between the inhibitor and the metal surface. acs.org This synergistic approach allows for the rational design of new and more effective corrosion inhibitors. emerald.comacs.org

Exploration in Advanced Materials Science for Functional Compound Development (e.g., in Ionic Liquid Systems)

The unique properties of piperazine-based compounds make them suitable for incorporation into advanced materials, such as ionic liquids (ILs). Ionic liquids are salts with low melting points that are explored as green alternatives to volatile organic solvents in synthesis and materials science. researchgate.netqu.edu.qa

Piperazine derivatives have been successfully used in conjunction with ionic liquids as catalysts and solvents for polymerization reactions, leading to materials with enhanced thermal stability. researchgate.net Furthermore, piperazine-based ionic liquids have been synthesized and investigated for applications such as the extractive desulfurization of fuels and CO2 capture. qu.edu.qaacs.org The synthesis of piperazine derivatives has itself been facilitated by using metal-based ionic liquids as recyclable catalysts. gyanvihar.orgnih.gov The combination of the decyl chain and the polar oxopiperazinyl acetate headgroup in this compound suggests potential surfactant-like properties, which could be exploited in the formulation of novel IL-based microemulsions or structured fluids for various material science applications.

Role as Scaffold Components in Broader Chemical Synthesis Strategies

The piperazine nucleus is a fundamental building block in synthetic organic chemistry. researchgate.net Its rigid, chair-like conformation and the presence of two nitrogen atoms at positions 1 and 4 allow for the controlled introduction of various substituents, making it a versatile scaffold for constructing complex molecules.

The oxopiperazinyl acetate scaffold of this compound can be used as a starting material or key intermediate in multi-step synthetic sequences. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules. The secondary amine in the piperazine ring provides another site for functionalization. These strategic modifications enable the synthesis of a wide array of derivatives for applications ranging from materials science to agrochemicals. researchgate.net The development of efficient, multicomponent reactions to create libraries of diverse heterocyclic compounds is a major focus in modern chemistry, and scaffolds like oxopiperazine are ideal candidates for such synthetic explorations. researchgate.net

Future Directions and Emerging Research Frontiers in Decyl 2 3 Oxo 2 Piperazinyl Acetate Chemistry and Biology

Discovery of Unexplored Biological Targets and Pathways for Oxopiperazinyl Acetate (B1210297) Derivatives

The piperazine (B1678402) ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents targeting the central nervous system, cancer, and infectious diseases. mdpi.comresearchgate.netresearchgate.net Derivatives of this scaffold are known to interact with a multitude of biological targets, including G-protein coupled receptors, ion channels, and enzymes. researchgate.net Future research will likely focus on identifying novel, unexplored targets for oxopiperazinyl acetate derivatives.

High-throughput screening (HTS) of diverse chemical libraries containing oxopiperazinyl acetate variants against a broad panel of cellular and biochemical assays will be instrumental. This can uncover unexpected activities and novel mechanisms of action. For instance, piperazine-based compounds have been identified as microtubule-targeting agents that sensitize colon cancer cells to apoptosis, a pathway that could be explored for this scaffold. nih.gov Similarly, the potential for these derivatives to modulate pathways implicated in neurodegenerative diseases, such as the inhibition of amyloid-β and tau aggregation, presents a significant research frontier. nih.gov

Potential Unexplored Therapeutic Areas for Piperazine/Piperazinone Scaffolds:

| Therapeutic Area | Potential Targets/Pathways | Rationale |

| Neuroinflammation | Microglial activation pathways, pro-inflammatory cytokine production | Piperazine derivatives have shown CNS activity; targeting neuroinflammation is a key strategy for neurodegenerative diseases. researchgate.net |

| Metabolic Disorders | Dipeptidyl peptidase-4 (DPP-4), α-glucosidase, α-amylase | Hybrids containing piperidine (B6355638) and morpholine (B109124) have demonstrated antidiabetic potential, suggesting a possible role for related piperazine structures. mdpi.com |

| Antiviral Activity | Viral entry, replication enzymes (e.g., proteases, polymerases) | The piperazine scaffold is a component of several approved antiviral drugs, indicating its potential for broad-spectrum antiviral agent development. researchgate.net |

| Fibrotic Diseases | Transforming growth factor-beta (TGF-β) signaling, collagen deposition | The anti-inflammatory properties of some piperazine derivatives could be leveraged to develop antifibrotic agents. |

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid de novo design of novel molecules with optimized properties. nih.govnih.govtue.nl These computational tools can analyze vast datasets of known bioactive compounds to learn the complex relationships between chemical structure and biological activity. nih.gov

For the oxopiperazinyl acetate scaffold, generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of known piperazine-containing drugs and bioactive molecules. nih.govmdpi.com By fine-tuning these models, researchers can generate novel derivatives predicted to have high affinity for specific biological targets, improved pharmacokinetic profiles, and reduced off-target effects. nih.govmdpi.com

This approach allows for the exploration of a much larger chemical space than is feasible with traditional synthesis and screening. mdpi.com ML models can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties early in the design phase, significantly reducing the risk of late-stage failures. nih.gov The integration of AI can accelerate the hit-to-lead optimization process for promising oxopiperazinyl acetate candidates. nih.gov

Development of Novel and Sustainable Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve efficiency. mdpi.com The synthesis of piperazine and its derivatives is an area ripe for such innovation. researchgate.net Traditional methods often require harsh reagents, protecting groups, and multi-step processes. nih.gov

Comparison of Synthetic Methodologies for Piperazine Derivatives:

| Method | Traditional Approach | Green Chemistry Alternative | Advantages of Green Approach |

| Catalysis | Homogeneous metal catalysts | Heterogeneous, recyclable catalysts; Biocatalysis (enzymes) | Easy catalyst separation and reuse, high selectivity, mild reaction conditions. nih.govresearchgate.net |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, or solvent-free conditions | Reduced environmental pollution and health hazards. researchgate.net |

| Energy | Conventional heating (oil baths) | Microwave irradiation, ultrasound | Rapid heating, shorter reaction times, lower energy consumption. mdpi.comresearchgate.net |

| Process | Multi-step synthesis with intermediates isolation | One-pot reactions, flow chemistry | Increased efficiency, reduced waste, improved safety. mdpi.comnih.gov |

Investigation of Multi-Target Directed Ligands Based on the Piperazinyl Acetate Scaffold

The multifactorial nature of complex diseases like Alzheimer's and cancer has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. researchgate.netjneonatalsurg.com The piperazine scaffold is an ideal framework for designing MTDLs due to its structural versatility, which allows for the incorporation of different pharmacophoric groups to engage various targets. nbinno.comresearchgate.netmdpi.com

Future research on the piperazinyl acetate scaffold will likely explore its use in creating MTDLs. For example, in the context of Alzheimer's disease, a single molecule could be designed to inhibit both cholinesterases and beta-amyloid aggregation. jneonatalsurg.commdpi.comnih.gov Similarly, for cancer therapy, an MTDL could combine cytotoxicity with the inhibition of drug efflux pumps, overcoming multidrug resistance. nih.gov The design strategy involves linking known pharmacophores to the piperazine core, which acts as a central scaffold. researchgate.net Computational modeling and in-silico evaluations will be crucial for rationally designing and predicting the efficacy of these novel multi-target agents. jneonatalsurg.com

Advancements in In Vitro Assay Development and High-Throughput Screening Methodologies

To efficiently explore the biological potential of new oxopiperazinyl acetate derivatives, advancements in screening technologies are essential. The development of more sophisticated and relevant in vitro assays will provide a clearer understanding of a compound's mechanism of action and potential therapeutic utility.

This includes the expanded use of high-content screening (HCS), which combines automated microscopy with quantitative image analysis to assess multiple cellular parameters simultaneously. Phenotypic screening, which identifies compounds that produce a desired change in a cellular model of disease without a preconceived target, is another powerful approach for discovering novel activities for piperazine-based libraries. Furthermore, developing specific radioligand binding assays for novel targets identified for these scaffolds will be crucial for quantifying affinity and selectivity. nih.gov For example, novel piperazine derivatives have been successfully evaluated for anticancer activity against various cell lines using standard assays like the MTT assay, providing crucial data on their potency. nih.govresearchgate.net

Exploration of Decyl 2-(3-oxo-2-piperazinyl)acetate in Chemical Biology Tool Development